Melting Point: A Critical Differentiator for Handling and Formulation
DL-Homophenylalanine methyl ester hydrochloride exhibits a significantly lower and more manageable melting point of 153-154°C compared to other relevant derivatives. This is in stark contrast to L-Homophenylalanine (296-300°C) and DL-Homophenylalanine free base (255-265°C) . The lower melting point is a direct consequence of the hydrochloride salt and methyl ester modifications, which disrupt the strong intermolecular hydrogen bonding present in the free amino acids.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 153-154 °C |
| Comparator Or Baseline | L-Homophenylalanine: 296-300 °C ; DL-Homophenylalanine: 255-265 °C |
| Quantified Difference | 143-146 °C lower than L-Homophenylalanine; 102-111 °C lower than DL-Homophenylalanine free base |
| Conditions | Solid state, standard analytical measurement |
Why This Matters
A lower melting point simplifies dissolution, reduces energy input for processing, and can indicate improved solubility, which is critical for efficient peptide coupling and formulation workflows.
